molecular formula C10H9NS B1351096 4-(Thiophen-3-yl)aniline CAS No. 834884-74-1

4-(Thiophen-3-yl)aniline

Cat. No.: B1351096
CAS No.: 834884-74-1
M. Wt: 175.25 g/mol
InChI Key: GYPDHLDQINBFPY-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)aniline is an organic compound with the molecular formula C10H9NS. It consists of an aniline moiety substituted with a thiophene ring at the para position. This compound is notable for its applications in various fields, including organic synthesis and materials science .

Safety and Hazards

“4-(Thiophen-3-yl)aniline” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “4-(Thiophen-3-yl)aniline” could involve its use in the synthesis of new materials and compounds. For instance, it can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material, which could have potential applications in various fields .

Biochemical Analysis

Biochemical Properties

4-(Thiophen-3-yl)aniline plays a significant role in biochemical reactions. It can act as a reactant to synthesize various composite materials and Schiff bases . In biochemical contexts, it interacts with enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it can be used to synthesize Pd(I)–poly[4-(thiophen-3-yl)-aniline] composite material through in situ polymerization . These interactions are primarily based on the compound’s ability to form stable complexes with biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect the levels of metabolites within cells, influencing metabolic flux and overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, affecting its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can modulate metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Thiophen-3-yl)aniline can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated aniline under palladium catalysis . Another method includes the direct amination of 3-bromothiophene with aniline in the presence of a suitable base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and automated systems .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-(Thiophen-3-yl)aniline is unique due to the position of the thiophene ring, which influences its electronic properties and reactivity. Compared to 4-(Thiophen-2-yl)aniline, the 3-position substitution offers different steric and electronic effects, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

4-thiophen-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPDHLDQINBFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399657
Record name 4-(Thiophen-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-74-1
Record name 4-(Thiophen-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Thiophen-3-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of N-(4-thiophen-3-yl-phenyl)-acetamide (90 mg, 0.41 mmol), NaOH (133 mg, 3.3 mmol), MeOH (2 mL) and water (7 mL) was heated to reflux for 12 hr. After completion of the reaction, the reaction mixture was diluted with water, extracted with ethyl acetate, washed with brine solution and dried over sodium sulphate. The organic layer collected was concentrated under reduced pressure to afford 83 mg (crude) of 4-thiophen-3-yl-phenylamine.
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N-(4-thiophen-3-yl-phenyl)-acetamide
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7 mL
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Synthesis routes and methods III

Procedure details

An aqueous sodium carbonate solution and tetrakis triphenylphosphine palladium were added to a DME solution of 3-bromothiophene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and the mixture was refluxed under heating for 6 hours with argon atmosphere. After cooling to room temperature, the reaction mixture was added with ethyl acetate and water to separate an organic layer, which was then washed and dried. The solvent was evaporated under reduced pressure. The resulting crude product was purified by silica gel column chromatography, to obtain 4-(3-thienyl)aniline (pale yellow solid). Electron Impact-MS (M)+: 175.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Thiophen-3-yl)aniline contribute to the stability of Zn-doped WO3 in photoelectrochemical systems?

A1: Research indicates that both this compound (PThA) and the [Fe(CN)6]4- ion contribute to the stability of Zn-doped WO3 surfaces in aqueous systems. [, ] While the exact mechanism is not fully elucidated, the adsorption of both PThA and [Fe(CN)6]4- onto the Zn-doped WO3 surface is suggested to play a role. This adsorption might limit direct contact between the Zn-doped WO3 and the aqueous environment, thus enhancing its stability. Further research is needed to fully understand the interaction dynamics at the interface.

Q2: What is the significance of the "p-p junction straddling gap" observed in Zn-doped WO3 / Poly this compound assemblies?

A2: The formation of a "p-p junction straddling gap" in Zn-doped WO3 / Poly this compound (PThA) assemblies is crucial for their photoelectrochemical activity. [, ] This specific type of junction facilitates charge transfer between the inorganic (Zn-doped WO3) and organic (PThA) components via a hole transfer mechanism. This means that upon light absorption, the generated holes in the Zn-doped WO3 can easily migrate to PThA, promoting charge separation and enhancing photocatalytic efficiency.

Q3: How does this compound behave as a ligand in coordination chemistry?

A3: this compound can act as a starting material for the synthesis of Schiff base ligands. [] For example, it reacts with o-vanillin to form a tridentate ONS Schiff base ligand. This ligand coordinates to various metal ions like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II), forming complexes with different geometries. The presence of the thiophene ring in the ligand structure can influence the electronic properties and potentially the catalytic activity of the resulting metal complexes.

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